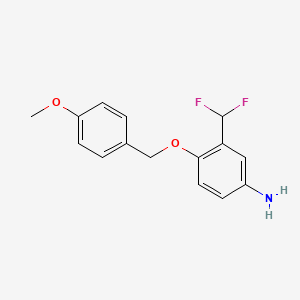

3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline

CAS No.:

Cat. No.: VC13438881

Molecular Formula: C15H15F2NO2

Molecular Weight: 279.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15F2NO2 |

|---|---|

| Molecular Weight | 279.28 g/mol |

| IUPAC Name | 3-(difluoromethyl)-4-[(4-methoxyphenyl)methoxy]aniline |

| Standard InChI | InChI=1S/C15H15F2NO2/c1-19-12-5-2-10(3-6-12)9-20-14-7-4-11(18)8-13(14)15(16)17/h2-8,15H,9,18H2,1H3 |

| Standard InChI Key | BLDOSDFRCKYNQZ-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(F)F |

| Canonical SMILES | COC1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(F)F |

Introduction

3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline is an aromatic amine derivative characterized by its difluoromethyl group, methoxybenzyl ether, and aniline backbone. Compounds of this type are often studied for their potential applications in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.

Synthesis

The synthesis of compounds like 3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline typically involves:

-

Starting Materials:

-

A precursor aniline derivative.

-

A difluoromethylation reagent (e.g., bromodifluoromethane).

-

A benzylating agent (e.g., 4-methoxybenzyl chloride).

-

-

Reaction Steps:

-

Introduction of the difluoromethyl group via nucleophilic substitution or metal-catalyzed coupling.

-

Benzylation of the hydroxyl group under basic conditions.

-

Pharmaceuticals

Aromatic amines with functionalized groups are often explored as building blocks for drug discovery due to their bioactivity and ability to interact with biological targets.

Agrochemicals

The difluoromethyl group is commonly used in agrochemical compounds for its ability to improve bioavailability and resistance to enzymatic degradation.

Organic Synthesis

This compound can act as an intermediate in synthesizing more complex molecules with diverse applications.

Analytical Methods

To characterize and confirm the structure of this compound:

-

NMR Spectroscopy:

-

Proton () and Carbon () NMR to identify functional groups.

-

-

Mass Spectrometry (MS):

-

To determine molecular weight and fragmentation patterns.

-

-

Infrared (IR) Spectroscopy:

-

To detect characteristic bonds such as , , and .

-

-

X-ray Crystallography:

-

For detailed structural analysis if crystalline samples are available.

-

Safety Considerations

Aromatic amines can be toxic or carcinogenic; thus, handling should involve appropriate safety measures such as gloves, goggles, and working under a fume hood.

If you need further details or specific insights into this compound, additional experimental data or literature sources would be required to provide a more authoritative analysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume